molecular formula C11H15NS B2874956 4-Benzylthiomorpholine CAS No. 72662-80-7

4-Benzylthiomorpholine

Cat. No.: B2874956
CAS No.: 72662-80-7
M. Wt: 193.31
InChI Key: OYLTYHXSZIVBOZ-UHFFFAOYSA-N
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Description

4-Benzylthiomorpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylthiomorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the morpholine nitrogen.

Another method involves the use of thiomorpholine, which is reacted with benzyl bromide under similar conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Benzylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the sulfoxide or sulfone back to the thioether.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the benzyl group can be replaced with an alkyl or aryl group using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl or aryl halides, bases such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-Benzylthiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound in the development of new drugs.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and other diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Benzylthiomorpholine involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-Benzylthiomorpholine can be compared with other similar compounds, such as:

    Thiomorpholine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological applications.

    Benzylmorpholine: Contains a benzyl group but lacks the sulfur atom, which may affect its reactivity and biological activity.

    Morpholine: The parent compound, which lacks both the benzyl and thio groups, making it less versatile in chemical reactions and applications.

The presence of both the benzyl and thio groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be advantageous in various applications.

Biological Activity

4-Benzylthiomorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the class of thiomorpholines, characterized by a sulfur atom in a six-membered ring structure. Its unique chemical properties arise from the benzyloxycarbonyl group attached to the thiomorpholine ring, enhancing its lipophilicity and reactivity in biological systems.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that thiomorpholine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with thiomorpholine structures have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.1 μg/mL .
  • Anticancer Effects : The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Enzyme Interaction : this compound interacts with specific enzymes, influencing metabolic pathways. It has been shown to inhibit enzymes such as Thiomorpholine-carboxylate dehydrogenase, which plays a role in amino acid metabolism.

The biological effects of this compound are mediated through several mechanisms:

  • Cell Signaling Pathways : The compound affects various signaling pathways, potentially altering gene expression and cellular responses. Research indicates that it may modulate pathways related to inflammation and apoptosis .
  • Molecular Interactions : Binding interactions with biomolecules are crucial for its activity. The sulfur atom in the thiomorpholine ring contributes to its ability to form stable complexes with target proteins, enhancing its bioactivity .

Data Table: Biological Activity Summary

Biological ActivityMIC Value (μg/mL)Reference
Antituberculosis0.1
Anticancer (various lines)Varies
Enzyme InhibitionSpecific Enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thiomorpholine derivatives against M. tuberculosis. Among them, this compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for developing new antimycobacterial agents .
  • Cancer Cell Lines : In a comparative study of several compounds, this compound was tested on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential role as an anticancer agent through apoptosis induction .

Properties

IUPAC Name

4-benzylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLTYHXSZIVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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